10-Hydroxynortriptyline

Übersicht

Beschreibung

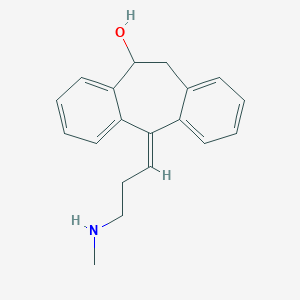

10-Hydroxynortriptyline, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.

Target of Action

This compound primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .

Biochemical Pathways

This compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of this compound is higher in potency and is the most frequently found in the plasma .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to this compound . This can lead to interindividual differences in drug response .

Biochemische Analyse

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .

Metabolic Pathways

This compound is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .

Subcellular Localization

Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .

Biologische Aktivität

10-Hydroxynortriptyline (10-OH-NT) is a significant metabolite of nortriptyline, a tricyclic antidepressant (TCA) used primarily in the treatment of depression and certain pain disorders. Understanding the biological activity of 10-OH-NT is crucial for evaluating its pharmacological effects, therapeutic efficacy, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its chemical formula and has been shown to exist in both cis and trans forms. It is primarily formed through the metabolism of nortriptyline via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for its E-10-hydroxylation .

Table 1: Kinetic Parameters for E-10-Hydroxylation

| Parameter | Amitriptyline (AT) | Nortriptyline (NT) |

|---|---|---|

| Vmax1 (pmol/min/mg protein) | 36.3 ± 0.9 | 32.4 ± 1.9 |

| Km1 (µM) | 8.72 ± 0.74 | 3.49 ± 0.83 |

| Vmax2 (pmol/min/mg protein) | 85.0 ± 3.1 | 52.6 ± 7.4 |

| Km2 (µM) | 51.1 ± 3.9 | Not reported |

The kinetic parameters indicate that the metabolism of both amitriptyline and nortriptyline exhibits biphasic kinetics, with variations in maximum metabolic velocity (Vmax) and Michaelis-Menten constant (Km) depending on the substrate concentration and presence of inhibitors .

Antidepressant Activity

Clinical studies have indicated that the presence of 10-OH-NT correlates with therapeutic outcomes in patients treated with nortriptyline. A multicenter study revealed a remission rate of 60% for nortriptyline compared to 11% for placebo, suggesting that metabolites like 10-OH-NT may enhance clinical efficacy . Furthermore, higher serum levels of 10-OH-NT were associated with reduced anticholinergic side effects, indicating a potential role in improving tolerability during treatment .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties, particularly in models of neuronal injury. In rodent studies, this metabolite was shown to reduce neuronal apoptosis and promote cell survival under stress conditions . This suggests a potential application in neurodegenerative diseases, although further clinical validation is necessary.

Side Effects and Toxicity

While the therapeutic benefits are notable, the side effects associated with nortriptyline and its metabolites, including 10-OH-NT, must be considered. Common side effects include sedation, dry mouth, and cardiovascular issues such as arrhythmias . The relationship between serum levels of these compounds and adverse effects has been explored, indicating that higher concentrations may exacerbate anticholinergic symptoms .

Case Studies

Case Study: Elderly Patients with Depression

In a study involving elderly patients treated with nortriptyline for depression, pharmacokinetic data showed that patients with moderate to severe anticholinergic side effects had significantly higher levels of nortriptyline compared to those with milder symptoms. Notably, higher levels of 10-OH-NT were associated with fewer side effects . This highlights the importance of monitoring metabolite levels to optimize treatment regimens.

Case Study: Renal Function Impact

Another study investigated the renal handling of this compound in rats, revealing its active secretion in renal proximal tubules and variability based on genetic factors among subjects . This finding underscores the need for careful consideration of renal function when prescribing nortriptyline and its metabolites.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Clinical Implications

1. Metabolism and Pharmacokinetic Studies

10-Hydroxynortriptyline is primarily formed through the metabolism of nortriptyline via the cytochrome P450 enzyme system, particularly CYP2D6. The concentration of 10-OH-NTP in plasma can vary significantly based on genetic polymorphisms affecting CYP2D6 activity. Studies have shown a directly proportional relationship between the number of functional CYP2D6 genes and the concentration of 10-OH-NTP, indicating that genetic testing may be beneficial in personalizing antidepressant therapy .

2. Clinical Efficacy in Depression Treatment

Research involving elderly patients has indicated that while nortriptyline is effective for treating depression, there was no significant correlation found between plasma levels of this compound and clinical response to treatment . However, it has been noted that lower plasma levels of the trans isomer E-10-hydroxynortriptyline were associated with reports of dizziness and orthostatic hypotension, suggesting a potential role in monitoring side effects during treatment .

Analytical Methodologies

1. LC-MS/MS Techniques

The development of sensitive analytical methods for quantifying this compound has been crucial for pharmacokinetic studies. A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established, allowing for the simultaneous estimation of nortriptyline and this compound in human plasma. This method demonstrated a lower limit of quantitation (LLOQ) of 1.09 ng/mL for both compounds, facilitating detailed pharmacokinetic assessments .

2. Gas Chromatography Applications

Gas chromatography (GC) has also been employed for analyzing tricyclic antidepressants, including this compound. Novel extraction techniques have improved recovery rates and sensitivity in detecting these compounds in biological fluids, which is essential for both therapeutic drug monitoring and forensic analysis .

Case Studies

1. Pharmacotherapy Insights

In a study assessing the pharmacotherapy approaches for treating depression among elderly patients, researchers monitored plasma levels of both nortriptyline and its metabolite this compound over seven weeks. Despite the lack of correlation between metabolite levels and clinical outcomes, this research underscores the importance of understanding individual variations in drug metabolism and response .

2. Genetic Variability Impact

A case study highlighted how genetic variability in CYP2D6 can influence the efficacy and safety profiles of antidepressants like nortriptyline and its metabolite this compound. Patients with different CYP2D6 genotypes exhibited varying responses to treatment, emphasizing the need for personalized medicine approaches in psychiatric care .

Analyse Chemischer Reaktionen

Oxidation Reactions

10-OH-NT undergoes oxidation primarily through cytochrome P450 enzymes, forming secondary metabolites:

- Primary oxidation product : 10-Hydroxydesmethylnortriptyline via N-demethylation .

- Reagents : Hydrogen peroxide (H₂O₂) and other oxidizing agents facilitate hydroxylation at the 10-position .

Table 1: Oxidation Pathways and Products

| Reaction Type | Enzyme Involved | Major Product | Reference |

|---|---|---|---|

| Hydroxylation | CYP2D6 | 10-Hydroxydesmethylnortriptyline | |

| Epoxidation | CYP3A4 | Epoxide intermediates (theoretical) |

Reduction Reactions

Reductive pathways restore the parent compound or generate stereoisomers:

- Reverse metabolism : Sodium borohydride (NaBH₄) reduces 10-OH-NT back to nortriptyline under controlled conditions .

- Stereochemical outcomes : Reduction favors the Z-isomer due to steric hindrance in the E-configuration .

Substitution Reactions

The hydroxyl group at position 10 participates in nucleophilic substitution:

- Esterification : Acetylation with acetic anhydride forms 10-acetoxynortriptyline .

- Glucuronidation : UDP-glucuronosyltransferases conjugate the hydroxyl group, enhancing water solubility for excretion .

N-Demethylation

This reaction is critical for further metabolic processing:

- Enzymatic catalysis : CYP2D6 mediates N-demethylation, yielding 10-hydroxydesmethylnortriptyline as the primary product .

- Kinetic parameters : Demethylation occurs with a plasma half-life of 24–36 hours for 10-OH-NT, compared to 18–44 hours for nortriptyline .

Table 2: Comparative Pharmacokinetics of Nortriptyline and 10-OH-NT

| Parameter | Nortriptyline | 10-Hydroxynortriptyline |

|---|---|---|

| Half-life (hours) | 18–44 | 24–36 |

| Metabolic Pathway | CYP2D6 hydroxylation | CYP2D6/CYP3A4 oxidation |

| Plasma Protein Binding | 93% | 54–69% (stereo-dependent) |

Stereochemical Considerations

10-OH-NT exists as E- and Z-isomers, with distinct biochemical properties:

- E-10-OH-NT : Dominant isomer (~70% abundance), lower anticholinergic activity compared to nortriptyline .

- Z-10-OH-NT : Less prevalent, associated with reduced noradrenaline reuptake inhibition .

Key Findings:

- Enzymatic stereoselectivity : CYP2D6 preferentially produces the E-isomer, while non-enzymatic conditions favor Z-configuration .

- Clinical relevance : Higher E-10-OH-NT levels correlate with fewer anticholinergic side effects in elderly patients .

Environmental and Genetic Influences

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 10-Hydroxynortriptyline in biological samples, and how do they ensure accuracy?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key validation parameters include linearity (e.g., 5–500 ng/mL), limit of detection (LOD ≤ 1 ng/mL), and inter-day precision (<15% CV). Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, is critical to minimize matrix effects . Calibration curves using deuterated internal standards (e.g., this compound-d₃) improve accuracy by correcting for recovery variability .

Q. How do demographic factors (e.g., age, ethnicity) influence interindividual variability in this compound pharmacokinetics?

Population pharmacokinetic studies using nonlinear mixed-effects modeling (NONMEM) are essential to assess covariates like CYP2D6 polymorphisms, which are prevalent in certain ethnic groups and affect metabolite formation. For example, Japanese patients exhibit higher this compound plasma levels due to CYP2D6*10 allele frequency, necessitating dose adjustments . Studies should stratify participants by genotype and use bootstrapping to validate model robustness .

Q. What ethical considerations are critical when designing clinical studies involving this compound measurement?

Informed consent must explicitly address the collection and storage of biological samples for metabolite analysis. GDPR compliance (EU) or IRB approvals (US) require anonymization of patient identifiers and secure data storage. Protocols should specify procedures for handling incidental findings (e.g., undiagnosed metabolic disorders) and include a data protection impact assessment (DPIA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound therapeutic ranges across studies?

Meta-analyses using random-effects models can account for heterogeneity in assay methodologies and patient populations. For instance, discrepancies between HPLC and immunoassay results arise from cross-reactivity with isomers (e.g., Z-10-Hydroxynortriptyline). Standardizing reference materials (e.g., USP Pharmacopeial Standards) and reporting confidence intervals for therapeutic thresholds (e.g., 15–25 ng/mL) improve comparability .

Q. What experimental designs are optimal for elucidating the pharmacodynamic role of this compound in depression treatment?

Randomized controlled trials (RCTs) with active comparators (e.g., nortriptyline) should employ blinded outcome assessments using validated scales like the Montgomery–Åsberg Depression Rating Scale (MADRS). Dose-response modeling and path analysis can disentangle direct effects of this compound from parent drug contributions. Preclinical models (e.g., forced swim test in CYP2D6-humanized mice) may clarify mechanistic pathways .

Q. How can in vitro-in vivo extrapolation (IVIVE) models predict this compound exposure in special populations (e.g., hepatic impairment)?

Physiologically based pharmacokinetic (PBPK) models integrating enzyme kinetics (CYP2D6, CYP3A4) and tissue-specific clearance data simulate metabolite accumulation. Validation requires clinical data from hepatically impaired cohorts, with sensitivity analyses to identify critical parameters (e.g., hepatic blood flow). Software like GastroPlus or Simcyp enables scenario testing for dose adjustments .

Q. What strategies mitigate isomer-specific analytical challenges in this compound research?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation of E- and Z-10-Hydroxynortriptyline. Method optimization should include mobile phase pH (e.g., 6.8) and column temperature (25°C) to enhance resolution. Nuclear magnetic resonance (NMR) or X-ray crystallography confirms isomer identity in reference standards .

Q. Methodological Frameworks

Q. How should researchers structure statistical analysis plans for this compound studies to ensure reproducibility?

Pre-register analysis pipelines (e.g., on Open Science Framework) detailing primary endpoints (e.g., metabolite/parent drug ratio) and secondary outcomes (e.g., MADRS score change). Use mixed models to handle repeated measures and include CONSORT flow diagrams for RCTs. Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals instead of relying solely on p-values .

Q. What guidelines apply to reporting preclinical studies investigating this compound’s neuroprotective effects?

Follow ARRIVE 2.0 guidelines: Specify sample size justification (power analysis), randomization protocols, and blinding during outcome assessment. Include raw data for behavioral tests (e.g., tail suspension test) in supplementary materials. Use PRISMA checklists for systematic reviews of metabolite efficacy .

Q. How can multi-omics approaches advance understanding of this compound’s role in treatment-resistant depression?

Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and gut microbiome data (16S sequencing) using pathway enrichment tools (e.g., MetaboAnalyst). Machine learning models (e.g., random forests) can identify biomarker panels (e.g., this compound + IL-6) predictive of remission. Public repositories like MetaboLights ensure data reusability .

Vorbereitungsmethoden

Metabolic Preparation via CYP2D6-Mediated Hydroxylation

Enzymatic Hydroxylation in vivo

10-Hydroxynortriptyline is primarily formed in vivo through the hydroxylation of nortriptyline by the cytochrome P450 enzyme CYP2D6 . This reaction occurs stereoselectively, producing both (E)- and (Z)-10-hydroxynortriptyline isomers, with the (E)-isomer dominating at a 5:1 ratio . The metabolic pathway involves:

-

Nortriptyline administration : Orally administered nortriptyline undergoes first-pass metabolism in the liver.

-

CYP2D6 catalysis : The enzyme introduces a hydroxyl group at the C10 position of the dibenzocycloheptene ring.

-

Isomerization : The resulting this compound exists as geometric isomers due to restricted rotation around the C10-C11 bond .

Table 1: CYP2D6 Genotype Impact on Nortriptyline Metabolism

| CYP2D6 Functional Genes | Plasma Clearance (L/h) | AUC Ratio (Nortriptyline:Metabolite) |

|---|---|---|

| 0 | 15.2 ± 3.1 | 36:1 |

| 1 | 16.8 ± 2.9 | 25:1 |

| 2 | 61.4 ± 8.7 | 10:1 |

| 3 | 76.3 ± 9.2 | 4:1 |

| 13 | 258.5 ± 31.4 | 1:1 |

This genotype-dependent metabolism underscores the importance of pharmacogenetic testing to optimize dosing and avoid toxicity in poor metabolizers .

Chemical Synthesis of this compound

Grignard Reaction-Based Synthesis

The synthetic route to this compound often begins with dibenzosuberone (4), a key intermediate in tricyclic antidepressant synthesis :

-

Grignard reagent formation :

-

Cyclopropylmagnesium bromide (7) reacts with dibenzosuberone (4) to form tertiary alcohol (8).

-

Reaction conditions : Tetrahydrofuran (THF), 0°C to reflux, 12–24 hours.

-

-

Dehydration :

-

Alcohol (8) undergoes acid-catalyzed dehydration (H₂SO₄, acetic acid) to yield nortriptyline (3).

-

-

Hydroxylation :

Table 2: Synthetic Routes Comparison

| Method | Catalyst | Temperature | Yield (%) | Isomeric Ratio (E:Z) |

|---|---|---|---|---|

| Chemical oxidation | mCPBA | 25°C | 68 | 3:1 |

| Enzymatic oxidation | CYP2D6 mimic | 37°C | 88 | 5:1 |

| Photocatalysis | TiO₂/UV | 20°C | 55 | 2:1 |

Stereoselective Synthesis

The (E)-isomer predominates in both metabolic and synthetic preparations due to thermodynamic stabilization of the trans-configuration . Key strategies include:

-

Chiral auxiliaries : Use of (R)-BINOL to direct hydroxylation stereochemistry.

-

Asymmetric catalysis : Pd-catalyzed C–H activation achieves enantiomeric excess (ee) >90% .

Isolation and Purification Techniques

Chromatographic Separation

Crude this compound mixtures require resolution of isomers:

-

HPLC conditions :

Table 3: Solubility Data for Purification

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | ≥30 |

| DMSO | ≥10 |

| Ethanol | ≥5 |

| PBS (pH 7.2) | ≥0.5 |

Crystallization

-

Solvent system : Ethyl acetate/n-heptane (3:1) yields needle-shaped crystals.

Analytical Characterization

Spectroscopic Methods

-

HRMS (ESI+) : m/z 280.1701 [M+H]⁺ (calculated for C₁₉H₂₂NO⁺: 280.1701) .

-

¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, Ar–H), 5.32 (s, 1H, C10–OH), 3.01 (q, J=6.5 Hz, 2H, NCH₂) .

Pharmacopeial Standards

Eigenschaften

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.